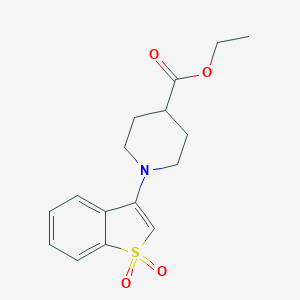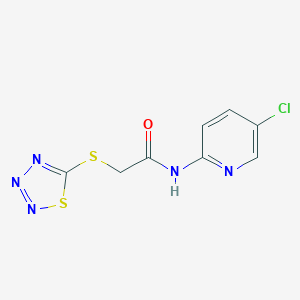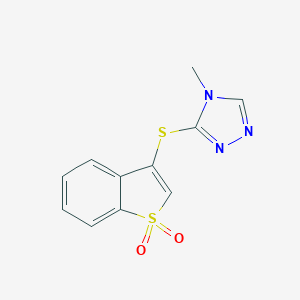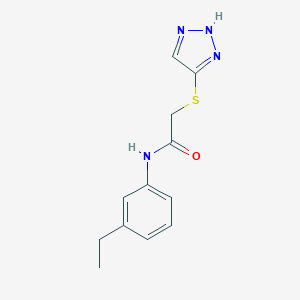![molecular formula C18H29N3O3 B249489 Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate, also known as ACPD, is a chemical compound that has been studied for its potential use in scientific research. ACPD belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
作用機序
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate acts as an agonist of mGluRs, specifically group I and II receptors. The binding of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate to mGluRs results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to modulate the release of neurotransmitters such as glutamate and dopamine, as well as the activity of ion channels and second messengers.
Biochemical and Physiological Effects:
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, as well as the activity of ion channels and second messengers. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has also been found to modulate synaptic plasticity and LTP in the hippocampus. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate in lab experiments is its potency as an agonist of mGluRs. This makes it a useful tool for studying the role of mGluRs in various physiological and pathological conditions. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to be selective for group I and II mGluRs, making it a useful tool for studying the specific functions of these receptors. However, one limitation of using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate on different cell types and in vivo models may vary, making it important to carefully consider the experimental conditions when using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate.
将来の方向性
There are several potential future directions for research on Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, making it a potential therapeutic agent for these diseases. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to modulate synaptic plasticity and LTP in the hippocampus, making it a potential tool for studying learning and memory processes. Further research is needed to fully understand the potential applications of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate in these areas.
合成法
The synthesis of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate with 1-adamantylamine. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate in anhydrous tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate.
科学的研究の応用
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been extensively studied for its potential use in scientific research. It has been found to be a potent agonist of metabotropic glutamate receptors (mGluRs) and has been used to study the role of mGluRs in various physiological and pathological conditions. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has also been found to modulate the release of neurotransmitters such as glutamate and dopamine, making it a useful tool in neuropharmacology research. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been used to study the effects of mGluRs on synaptic plasticity and long-term potentiation (LTP) in the hippocampus.
特性
製品名 |
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate |
|---|---|
分子式 |
C18H29N3O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
ethyl 4-(1-adamantylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-2-24-17(23)21-5-3-20(4-6-21)16(22)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H,19,22) |
InChIキー |
JXYKSKNSRIFUQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)


![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)